Thionazin-oxon

Catalog No.
S1539742
CAS No.
7359-55-9
M.F
C8H13N2O4P
M. Wt
232.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thionazin-oxon

CAS Number

7359-55-9

Product Name

Thionazin-oxon

IUPAC Name

diethyl pyrazin-2-yl phosphate

Molecular Formula

C8H13N2O4P

Molecular Weight

232.17 g/mol

InChI

InChI=1S/C8H13N2O4P/c1-3-12-15(11,13-4-2)14-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3

InChI Key

HMFWESVGJAXCEJ-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC1=NC=CN=C1

Synonyms

O,O-Diethyl-O-2-parazinyl phosphate

Canonical SMILES

CCOP(=O)(OCC)OC1=NC=CN=C1

Thionazin-oxon, also known as ethyl pyrazinyl phosphorothioate, is a member of the organophosphate class of compounds. It is primarily recognized for its role as a cholinesterase inhibitor, which disrupts the normal function of the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. Thionazin-oxon is synthesized from thionazin through oxidation processes that replace the phosphorus-sulfur bond with a phosphorus-oxygen bond, forming a reactive oxon derivative .

Typical of organophosphates:

  • Oxidation: Thionazin can be oxidized to form thionazin-oxon using agents like meta-chloroperoxybenzoic acid. This process involves the conversion of sulfur to oxygen in the molecular structure .
  • Hydrolysis: The stability of thionazin-oxon in aqueous environments is relatively low, leading to hydrolysis that can produce toxic byproducts such as phosphoric acid derivatives .
  • Reactivity with Nucleophiles: Due to its electrophilic nature, thionazin-oxon can react with nucleophiles, including water and biological molecules, which can lead to toxicity through irreversible binding to enzymes .

Thionazin-oxon exhibits significant biological activity as a potent inhibitor of acetylcholinesterase. This inhibition results in:

  • Neurological Effects: Symptoms of exposure include muscle spasms, seizures, respiratory distress, and potentially death due to respiratory failure. Acute exposure can lead to confusion and psychosis due to excessive acetylcholine levels affecting neurotransmission .
  • Toxicity Mechanism: The mechanism of toxicity is primarily through the accumulation of acetylcholine at neuromuscular junctions and synapses, leading to continuous stimulation of muscles and glands .

The synthesis of thionazin-oxon typically involves the following steps:

  • Starting Material: Thionazin (ethyl pyrazinyl phosphorothioate) serves as the precursor.
  • Oxidation Reaction: The oxidation is performed using meta-chloroperoxybenzoic acid in a solvent like methylene chloride at low temperatures.
  • Purification: The product is purified through techniques such as thin-layer chromatography or column chromatography to isolate thionazin-oxon from unreacted starting materials and byproducts .

Thionazin-oxon has several applications primarily in agriculture and pest control:

  • Pesticide Use: It is utilized as an insecticide due to its effectiveness against various pests by disrupting their nervous systems.
  • Research Tool: Thionazin-oxon serves as a valuable compound in biochemical research for studying cholinergic signaling pathways and mechanisms of neurotoxicity .

Interaction studies involving thionazin-oxon focus on its effects on biological systems:

  • Cell Penetration Studies: Research indicates that while thionazin penetrates cells more readily than its oxon form due to lower lipophilicity, both forms play crucial roles in toxicity mechanisms .
  • Protein Binding Studies: Investigations into how thionazin-oxon interacts with various proteins have revealed insights into potential therapeutic targets for antidotes against organophosphate poisoning .

Thionazin-oxon shares similarities with other organophosphate compounds but also exhibits unique properties. Below is a comparison with similar compounds:

Compound NameChemical StructureMechanism of ActionUnique Features
ChlorpyrifosOrganophosphateAcetylcholinesterase inhibitorBroad-spectrum insecticide
ParathionOrganophosphateAcetylcholinesterase inhibitorHighly toxic; requires metabolic activation
DiazinonOrganophosphateAcetylcholinesterase inhibitorRapidly metabolized; less persistent
ThionazinOrganothiophosphateAcetylcholinesterase inhibitorPrecursor to thionazin-oxon

Thionazin-oxon's uniqueness lies in its specific pyrazinyl group, which influences its reactivity and biological activity compared to other organophosphates. Its distinct synthesis route also contributes to its specific applications and interactions within biological systems .

XLogP3

0.3

UNII

9M238N5SSK

Other CAS

7359-55-9

Wikipedia

Thionazin-oxon

Dates

Last modified: 08-15-2023

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